

Introduction: The Imperative for Advanced WC-Co Sintering

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cobalt tungsten carbide

Cat. No.: B14598488

[Get Quote](#)

Tungsten carbide-cobalt (WC-Co) cemented carbides, or hardmetals, are cornerstone materials in industries that demand exceptional hardness, wear resistance, and toughness, such as cutting, drilling, and mining.[1][2] The performance of these composites is intrinsically linked to their microstructure, specifically achieving near-full densification while strictly controlling the growth of the tungsten carbide (WC) grains. Conventional sintering techniques like hot pressing or vacuum sintering often require extended processing times at high temperatures (1400–1500 °C), which can lead to undesirable grain coarsening and a subsequent reduction in mechanical properties.[1][3]

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), has emerged as a transformative manufacturing process for WC-Co.[4][5] SPS is a pressure-assisted method that utilizes a pulsed direct current to achieve extremely rapid heating and cooling rates.[6][7][8] This technique facilitates densification in mere minutes at temperatures 200–250 °C lower than conventional methods, making it exceptionally effective at preserving the fine-grained or even nanocrystalline structure of the initial WC powders.[9][10] The result is a WC-Co composite with superior hardness and fracture toughness, produced with higher efficiency and repeatability.[4][6]

This document serves as a comprehensive guide for researchers and materials scientists, detailing the critical parameters for achieving high-density WC-Co composites via Spark Plasma Sintering. We will explore the causality behind experimental choices, provide a detailed protocol, and summarize key parametric relationships to empower the user to optimize the SPS process for their specific material system.

Fundamental Principles of WC-Co Densification in SPS

The efficacy of SPS in sintering WC-Co composites stems from a synergy of mechanisms driven by the simultaneous application of uniaxial pressure and a high-density pulsed current.

- Joule Heating and Spark Plasma: The primary heating mechanism is Joule heating, where the pulsed current flows through the graphite die and, more importantly, through the conductive WC-Co powder compact itself. At the contact points between particles, the current density is magnified, leading to localized, instantaneous temperature spikes. This can generate spark discharges and plasma in the voids between particles, which helps to clean particle surfaces by vaporizing impurities and adsorbed gases, thereby enhancing particle-to-particle bonding.[3]
- Pressure-Assisted Densification: The applied uniaxial pressure significantly aids densification. In the initial stages, it promotes particle rearrangement, reducing inter-particle porosity. As the temperature rises, the pressure induces plastic deformation at the particle contact points, further closing pores.[11]
- Role of the Cobalt Binder: Cobalt acts as a ductile binder phase for the hard WC grains. During SPS, several key events occur related to the cobalt:
 - Solid-State Sintering: Densification begins at temperatures as low as 900°C through solid-state diffusion and particle rearrangement.[12][13]
 - Liquid Phase Formation: Although SPS allows for full densification below the eutectic temperature of the WC-Co system (~1320°C), the localized high temperatures at particle contacts can form a liquid Co phase.[3][14] This liquid phase enhances densification by improving the flowability and rearrangement of WC particles and filling remaining pores.[3][9] The primary densification mechanisms are particle rearrangement, enhanced diffusion, and the viscous flow of the cobalt binder.[9][15]

Critical SPS Parameters and Their Influence on WC-Co Properties

The final microstructure and mechanical properties of SPS-sintered WC-Co are a direct function of four primary process parameters: Sintering Temperature, Applied Pressure, Heating Rate, and Holding Time. The characteristics of the initial powder are also of paramount importance.

Sintering Temperature

Temperature is arguably the most influential parameter. It directly controls the kinetics of diffusion and the potential for liquid phase formation.

- **Effect on Densification:** Increasing the sintering temperature enhances atomic diffusion and cobalt binder flow, leading to higher relative density.[14][16] For example, in one study on WC-6Co, a relative density of 98.76% was achieved at 1200°C.[14] Sintering in the 1150–1200°C range often leads to significant densification, with optimal results for a WC-10wt%Co alloy achieved at 1200°C, yielding a density of 99.6%. [9][10]
- **Effect on Microstructure and Properties:** While higher temperatures promote density, they also accelerate WC grain growth, a phenomenon known as Ostwald ripening, especially if a liquid phase is present. Grain growth is generally undesirable as it reduces hardness and wear resistance according to the Hall-Petch relationship.[8][14][16] For instance, the average WC grain size in a nanoscaled WC-10Co composite increased by 22% when the temperature was raised from 1225°C to 1300°C.[15] Therefore, an optimal temperature must be chosen to balance high densification with minimal grain growth.

Applied Pressure

Uniaxial pressure works in concert with temperature to consolidate the powder compact.

- **Effect on Densification:** Higher applied pressure generally improves the final density by enhancing particle rearrangement and aiding the flow of the cobalt binder into pores.[3] Studies have shown that increasing pressure from 10 MPa to 30 MPa can improve the relative density of WC-Co from 98.4% to 99.6%. [3]
- **Effect on Microstructure and Properties:** An optimal pressure exists for achieving the best mechanical properties. While moderate pressures (e.g., 20 MPa) can refine WC grains and improve hardness, excessive pressure (e.g., 30-80 MPa) can sometimes induce abnormal

grain growth or lead to die failure.[3][6] For a WC-7.5wt% Nano Co system, maximum hardness was achieved at a pressure of 80 MPa.[17]

Heating Rate

The rapid heating capability of SPS is a key advantage for limiting grain growth.

- Effect on Densification and Microstructure: High heating rates (e.g., 100°C/min to over 600°C/min) minimize the time the material spends at elevated temperatures before reaching the final sintering temperature.[6][18] This short duration curtails the kinetics of grain growth, helping to preserve the fine-grained nature of the starting powder. A study on WC-6Co demonstrated that a fast heating rate of 400°C/min combined with a pressure of 60 MPa yielded superior mechanical properties.[17]

Holding (Dwell) Time

This is the time the sample is held at the maximum sintering temperature.

- Effect on Densification and Microstructure: Due to the efficiency of the SPS process, holding times are typically very short, often in the range of 5 to 10 minutes.[8][9][18] This is sufficient to allow for the final stage of pore removal without providing enough time for significant grain coarsening. For a WC-5Co composite, a holding time of just 5 minutes at 1200°C was sufficient to achieve excellent hardness and toughness.[12]

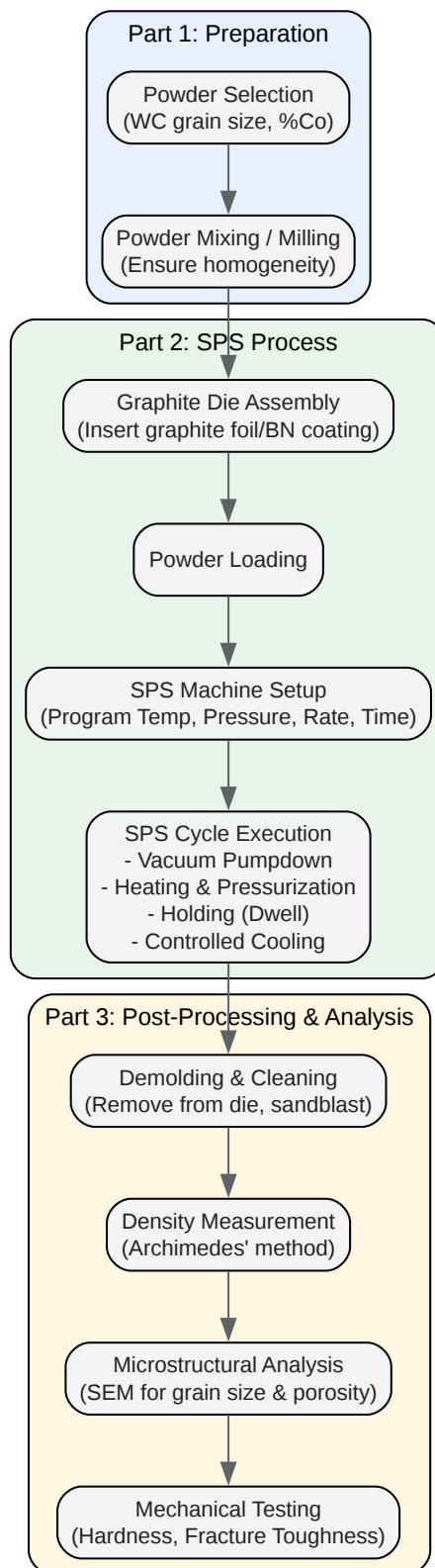
Influence of Powder Characteristics

The properties of the starting WC-Co powder fundamentally define the potential of the final sintered part.

- WC Grain Size: Using finer initial WC powders (sub-micron or nano-sized) leads to a final product with higher hardness and wear resistance.[7][8]
- Cobalt Content: The cobalt content dictates the trade-off between hardness and toughness. Increasing the cobalt percentage enhances the fracture toughness of the composite but decreases its hardness.[3] For example, WC with 8 wt.% Co has been shown to exhibit a well-balanced combination of mechanical properties.[3]

- Powder Preparation: Homogeneous distribution of the cobalt binder among the WC particles is critical. Using core-shell structured WC-Co powders or employing mechanical milling prior to sintering can improve binder distribution, reduce the required sintering temperature, and increase the final density and hardness.[3][19]

Data Summary: SPS Parameter Examples for WC-Co

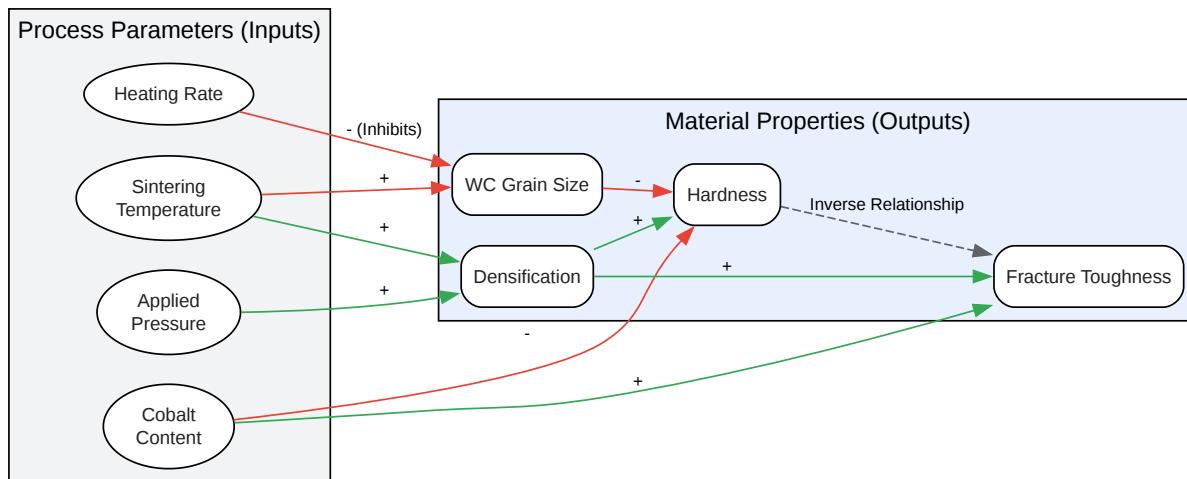

The following table summarizes parameters and resulting properties from various research studies, illustrating the processing windows for different WC-Co compositions.

WC-Co Composition	Sintering Temp. (°C)	Pressure (MPa)	Holding Time (min)	Heating Rate (°C/min)	Relative Density (%)	Hardness (HV)	Fracture Toughness (K _{IC} , MPa·m ^{1/2})	Reference	
WC-0	5wt%Co	1200	80	5	400	>98%	1861	9.3	[12]
WC-0	6wt%Co	1300	80	10	-	99.0-99.5%	~1867 (18.3 GPa)	15.5	[6]
WC-Co	10wt%Co	1200	57.3	10	~100	99.6%	~1400	-	[9][10]
WC-0	5wt%Co	1500	50	5	600	>97%	~2105	8.3	[18]
WC-0	4wt%Co (0.4μm WC)	1200	50	10	-	>98%	2224	9.8	[7][8]
WC-0	8wt%Co	-	-	-	-	-	1874	13.77	[3]

Diagrams and Workflows

SPS Process Workflow for WC-Co Production

The following diagram illustrates the end-to-end workflow for fabricating dense WC-Co components using Spark Plasma Sintering.



[Click to download full resolution via product page](#)

Caption: End-to-end workflow for WC-Co fabrication via SPS.

Interplay of Key SPS Parameters and Material Properties

This diagram shows the causal relationships between the primary SPS process inputs and the resulting material characteristics.

[Click to download full resolution via product page](#)

Caption: Influence of SPS parameters on final WC-Co properties.

Detailed Experimental Protocol for SPS of WC-6wt%Co

This protocol provides a step-by-step methodology for sintering a standard WC-6wt%Co composite. It should be adapted based on the specific powder characteristics and available SPS equipment.

Materials and Equipment:

- WC powder (e.g., 0.8 μm average particle size) and Co powder.
- Spark Plasma Sintering (SPS) System (e.g., FCT Systeme GmbH or similar).
- Graphite die and punch set (e.g., 20 mm inner diameter).
- Graphite foil (0.2-0.5 mm thickness).
- Boron Nitride (BN) spray or slurry (optional, for insulation).
- Planetary ball mill (optional, for powder homogenization).
- Digital balance, spatulas, and weighing boats.
- Personal Protective Equipment (PPE): Safety glasses, thermal gloves, lab coat.

Methodology:

Step 1: Powder Preparation (Homogenization)

- Accurately weigh the WC and Co powders to the desired composition (94% WC, 6% Co by weight).
- For optimal homogeneity, it is recommended to mix the powders. This can be done via ball milling, for example, for 2-5 hours.[\[19\]](#)
- Dry the milled powder thoroughly in a vacuum oven to remove any moisture or milling medium.

Step 2: Die Assembly and Loading

- Cut a circular piece of graphite foil to fit the inner diameter of the graphite die. Place it at the bottom of the die cavity.
- Cut a rectangular strip of graphite foil to line the inner wall of the die. This prevents the powder from adhering to the die and facilitates demolding.

- (Optional) For electrical insulation between the die and sample, spray a thin, even layer of BN onto the graphite foil that will be in contact with the powder.
- Insert the bottom punch into the die.
- Carefully pour the prepared WC-Co powder into the die cavity. Distribute the powder evenly and gently tap the die to settle the powder.
- Place another circular piece of graphite foil on top of the powder.
- Insert the top punch into the die.

Step 3: SPS System Programming and Operation

- Place the assembled die set into the SPS chamber, ensuring proper alignment between the punches and the machine's electrodes.
- Position the pyrometer to accurately measure the temperature from the surface of the die (typically aimed at a small hole drilled into the die's side).
- Close the chamber and begin pumping down to a high vacuum (< 10 Pa).[\[19\]](#)
- Program the sintering cycle. A recommended starting profile for WC-6wt%Co is as follows:
 - Heating Stage 1: Heat from room temperature to 600°C at 100°C/min. Apply a low initial pressure (e.g., 10 MPa) to ensure good electrical contact. This stage helps in degassing the powder.[\[8\]](#)
 - Heating Stage 2: Heat from 600°C to the final sintering temperature of 1250°C at a rate of 100-200°C/min.
 - Pressure Application: Simultaneously ramp the pressure from 10 MPa to the final pressure of 50-60 MPa as the temperature rises above 600°C.
 - Holding Stage: Hold at 1250°C and 50-60 MPa for 5 minutes.
 - Cooling Stage: Turn off the current and allow the sample to cool under pressure within the chamber.

- During the run, monitor the key parameters in real-time: temperature, pressure, piston displacement, current, and voltage. The piston displacement curve is a critical indicator of when densification occurs.[13]

Step 4: Demolding and Sample Cleaning

- Once the die assembly has cooled to a safe temperature (<100°C), vent the chamber and carefully remove it.
- Using a hydraulic press, gently eject the sintered compact (the "pellet") from the die.
- The sintered pellet will have a layer of graphite foil adhered to its surfaces. Carefully peel off as much as possible, then use sandblasting or gentle grinding to clean the surfaces completely.

Step 5: Characterization

- Density: Measure the bulk density of the sintered compact using the Archimedes' method and calculate the relative density against the theoretical value.
- Microstructure: Section, grind, and polish the sample to a mirror finish. Observe the microstructure using a Scanning Electron Microscope (SEM) to assess porosity, WC grain size, and binder distribution.
- Mechanical Properties: Perform Vickers hardness testing to measure hardness and to estimate fracture toughness (K_{IC}) from the length of cracks induced at the corners of the indentations.

References

- Effects of Sintering Pressure and Co Content on the Microstructure and Mechanical Performance of WC–Co Cemented Carbides. (n.d.). MDPI. [\[Link\]](#)
- Comparative studies on mechanical properties of WC-Co composites sintered by SPS and conventional techniques. (n.d.). MATEC Web of Conferences. [\[Link\]](#)
- Comparative studies on mechanical properties of WC-Co composites sintered by SPS and conventional techniques. (2017). MATEC Web of Conferences, 129, 01021. [\[Link\]](#)

- Effect of spark plasma sintering pressure on mechanical properties of WC–7.5 wt% Nano Co. (n.d.). IOP Publishing. [\[Link\]](#)
- Microstructure and mechanical properties of WC–Co, WC–Co–Cr₃C₂ and WC–Co–TaC cermets fabricated by spark plasma sinter. (n.d.). ScienceDirect. [\[Link\]](#)
- Spark Plasma Sintering of WC-Based 10wt%Co Hard Alloy: A Study of Sintering Kinetics and Solid-Phase Processes. (2022). MDPI. [\[Link\]](#)
- Spark Plasma Sintering of WC-Based 10wt%Co Hard Alloy: A Study of Sintering Kinetics and Solid-Phase Processes. (2022). National Center for Biotechnology Information. [\[Link\]](#)
- Effects of sintering temperature on the densification of WC-6Co cemented carbides sintered by coupled multi-physical-fields activated technology. (2018). Manufacturing Review, 5, 1. [\[Link\]](#)
- Preparation of WC-Co cemented carbide by spark plasma sintering: Microstructure evolution, mechanical properties and densification mechanism. (n.d.). ResearchGate. [\[Link\]](#)
- High Pressure Assisted WC/Co Hardmetal Sintering—Effect of Sintering Temperature. (2015). AIP Publishing. [\[Link\]](#)
- Effect of sintering technologies on properties of WC-Co cemented carbides. (n.d.). ResearchGate. [\[Link\]](#)
- Change in relative density of WC-Co cemented carbides in spark plasma sintering process. (n.d.). ResearchGate. [\[Link\]](#)
- Spark Plasma Sintering of Fine-Grained WC-Co Composites. (2023). MDPI. [\[Link\]](#)
- Structure and cutting properties of WC-Co composites obtained by the SPS - Spark Plasma Sintering method. (2021). Annals of WULS - SGGW. Forestry and Wood Technology, 113, 109-120. [\[Link\]](#)
- Spark Plasma Sintering of Fine-Grained WC-Co Composites. (2023). National Center for Biotechnology Information. [\[Link\]](#)

- Matching of particle sizes of WC/Co powders and spark plasma sintering densification. (n.d.). ResearchGate. [\[Link\]](#)
- Microstructure and mechanical properties of WC–TiC–Co cemented carbides produced by spark plasma sintering (SPS) method. (n.d.). ResearchGate. [\[Link\]](#)
- Effects of WC Particle Size on Densification and Properties of Spark Plasma Sintered WC–Co Cermet. (n.d.). ResearchGate. [\[Link\]](#)
- Spark Plasma Sintering of Fine-Grained WC-Co Composites. (n.d.). ResearchGate. [\[Link\]](#)
- Spark Plasma Sintering Preparation of Tungsten Carbide-Reinforced Iron-Based Composite Materials: Wear Resistance Performance and Mechanism. (n.d.). MDPI. [\[Link\]](#)
- Feasibility of Cobalt-Free Nanostructured WC Cutting Inserts for Machining of a TiC/Fe Composite. (n.d.). MDPI. [\[Link\]](#)
- Effect of cobalt on the synthesis and sintering of WC-Co composite powders. (n.d.). ResearchGate. [\[Link\]](#)
- The Effect of Mechanical Milling on Spark Plasma Sintering of WC-12Co Cemented Carbide. (n.d.). IOP Publishing. [\[Link\]](#)
- Influences of selected process parameters on the properties of suspension-sprayed tungsten carbide/cobalt coatings. (n.d.). INIS-IAEA. [\[Link\]](#)
- Effect of Pressure on Densification and Microstructure of W-Cr-Y-Zr Alloy during SPS Consolidated at 1000 °C. (n.d.). MDPI. [\[Link\]](#)
- Effects of Processing Parameters on the Microstructure and Mechanical Properties of Nanoscaled WC-10Co Cemented Carbide. (2022). MDPI. [\[Link\]](#)
- Effect of Cobalt Content on Microstructures and Wear Resistance of Tungsten Carbide–Cobalt-Cemented Carbides Fabricated by Spark Plasma Sintering. (n.d.). ResearchGate. [\[Link\]](#)

- Indentation Induced Mechanical Behavior of Spark Plasma Sintered WC-Co Cemented Carbides Alloyed with Cr₃C₂. (2021). MDPI. [\[Link\]](#)
- Structure and cutting properties of WC-Co composites obtained by the SPS - Spark Plasma Sintering method. (2021). Annals of Warsaw University of Life Sciences - SGGW. Forestry and Wood Technology, 113, 109-120. [\[Link\]](#)
- Effect of Post-Fabrication Heat Treatments on the Microstructure of WC-12Co Direct Energy Depositions. (2023). MDPI. [\[Link\]](#)
- Modes of sintering and densities of the samples obtained by SPS. (n.d.). ResearchGate. [\[Link\]](#)
- SPS Cosintering Of Metal-ceramic Composites For High Performance Electronic Applications. (n.d.). ResearchGate. [\[Link\]](#)
- SPS applied to Material joining. (n.d.). FASTsinter. [\[Link\]](#)
- Analysis of the SPS of (Ta,W)C at 1920°C using a densification rate of... (n.d.). ResearchGate. [\[Link\]](#)
- Density and mechanical properties of tungsten carbide samples... (n.d.). ResearchGate. [\[Link\]](#)
- Synthesis of Ceramic and Composite Materials Using a Combination of Self-Propagating High-Temperature Synthesis and Spark Plasma Sintering (Review). (n.d.). Sciact. [\[Link\]](#)
- Interface, Mechanical and Thermal Properties of In Situ Generated V(C,N) Solid Solution Reinforced SiC–AlN–VC Multiphase Ceramics. (n.d.). MDPI. [\[Link\]](#)
- Temperature, force and shrinkage cycles during SPS process of WC-Co composites. (n.d.). ResearchGate. [\[Link\]](#)
- Properties of composite ceramics obtained through SPS method. (n.d.). ResearchGate. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uslugislusarskie.pl [uslugislusarskie.pl]
- 3. mdpi.com [mdpi.com]
- 4. Comparative studies on mechanical properties of WC-Co composites sintered by SPS and conventional techniques | MATEC Web of Conferences [matec-conferences.org]
- 5. fastsinter.com [fastsinter.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Spark Plasma Sintering of Fine-Grained WC-Co Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Spark Plasma Sintering of WC-Based 10wt%Co Hard Alloy: A Study of Sintering Kinetics and Solid-Phase Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of sintering temperature on the densification of WC-6Co cemented carbides sintered by coupled multi-physical-fields activated technology | Manufacturing Review [mfr.edp-open.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. uslugislusarskie.pl [uslugislusarskie.pl]

- 19. The Effect of Mechanical Milling on Spark Plasma Sintering of WC-12Co Cemented Carbide - ProQuest [proquest.com]
- To cite this document: BenchChem. [Introduction: The Imperative for Advanced WC-Co Sintering]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14598488#spark-plasma-sintering-parameters-for-dense-wc-co\]](https://www.benchchem.com/product/b14598488#spark-plasma-sintering-parameters-for-dense-wc-co)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com